LY2794193

描述

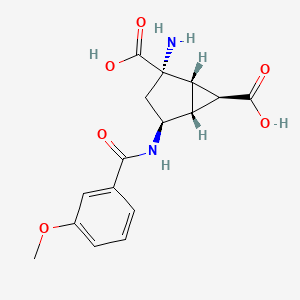

Structure

3D Structure

属性

IUPAC Name |

(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-24-8-4-2-3-7(5-8)13(19)18-9-6-16(17,15(22)23)12-10(9)11(12)14(20)21/h2-5,9-12H,6,17H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t9-,10-,11-,12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNRHIJPZNNDDJ-VZAVHYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CC(C3C2C3C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)N[C@H]2C[C@]([C@H]3[C@@H]2[C@@H]3C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LY2794193: A Potent and Selective mGlu3 Receptor Agonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY2794193, chemically known as (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a highly potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2][3][4] As a member of the group II mGlu receptors, mGlu3 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[5][6] The remarkable selectivity of this compound for mGlu3 over the closely related mGlu2 receptor and other mGlu receptor subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of mGlu3.[3][4] This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Data

The quantitative data for this compound's binding affinity, potency, and in vivo pharmacokinetics are summarized in the tables below. This data highlights its high affinity and functional potency at the human mGlu3 receptor, with significant selectivity over the human mGlu2 receptor.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity (Ki) | human mGlu3 | 0.927 nM | [3] |

| human mGlu2 | 412 nM | [3] | |

| Functional Potency (EC50) | human mGlu3 | 0.47 nM | [3] |

| human mGlu2 | 47.5 nM | [3] | |

| Rat Cortical Neuron Ca2+ Oscillation (high affinity) | 0.44 nM | [3] | |

| Rat Cortical Neuron Ca2+ Oscillation (low affinity) | 43.6 nM | [3] | |

| Maximal Agonist Efficacy (Emax) | Rat Cortical Neuron Ca2+ Oscillation | 66% | [3] |

Table 2: In Vivo Pharmacokinetics of this compound in Male Sprague-Dawley Rats

| Route of Administration | Dose | AUC | Cmax | Tmax | Bioavailability | Clearance | Volume of Distribution | Plasma Half-life (T1/2) | Reference |

| Subcutaneous (s.c.) | 3 mg/kg | 9.9 µM | 6.78 µM | 0.44 h | 121% | - | - | - | [3] |

| Intravenous (i.v.) | 1 mg/kg | - | - | - | - | 18.3 mL/min/kg | 1.17 L/kg | 3.1 h | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[7][8]

-

Membrane Preparation:

-

Cells expressing the target receptor (e.g., HEK293 cells with recombinant human mGlu3) or tissue homogenates are lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]

-

The lysate is centrifuged at low speed to remove nuclei and large debris.[5]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[5] Protein concentration is determined using a standard method like the BCA assay.[5]

-

-

Binding Reaction:

-

In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-LY341495) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound).[5][8]

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[5]

-

-

Separation and Detection:

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for Gi/o-coupled receptors like mGlu3.[9][10][11]

-

Cell Culture and Plating:

-

Compound Treatment:

-

The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[9]

-

Cells are then treated with varying concentrations of the test compound (this compound).

-

To stimulate cAMP production, an adenylyl cyclase activator such as forskolin (B1673556) is added.[9]

-

The plates are incubated for a defined period at a controlled temperature.

-

-

cAMP Measurement:

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.[10]

-

The amount of cAMP produced in the presence of the test compound is quantified.

-

The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation, is calculated using non-linear regression.

-

Rat Cortical Neuron Calcium Oscillation Assay

This assay assesses the functional activity of a compound on native receptors in a more physiologically relevant system.[1][13][14]

-

Primary Neuron Culture:

-

Calcium Imaging:

-

The cultured neurons are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Cal-520 or Fura-2).[1][13]

-

The plate is placed in a kinetic plate reader (e.g., FDSS/μCell or FlexStation) capable of fluidic additions and rapid fluorescence measurements.[13][14]

-

A baseline reading of spontaneous calcium oscillations is recorded.[14]

-

-

Compound Addition and Measurement:

-

Data Analysis:

-

The effects of the compound on the characteristics of the calcium oscillations are quantified. For an mGlu3 agonist, an inhibitory effect on these oscillations is typically observed.

-

The EC50 value for the inhibition of spontaneous calcium transients is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Signaling Pathways of mGlu3 Receptor Activation

Activation of the mGlu3 receptor by this compound primarily leads to the inhibition of adenylyl cyclase through its coupling to Gi/o proteins.[5][15][16] This results in a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity.[5] Additionally, mGlu3 activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[6][15][16]

References

- 1. Calcium oscillations in freshly isolated neonatal rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]

- 13. Phenotypic screening using waveform analysis of synchronized calcium oscillations in primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 15. researchgate.net [researchgate.net]

- 16. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Mechanism of LY2794193: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2794193 is a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound. It is intended to serve as a technical resource for professionals in the fields of neuroscience, pharmacology, and drug development. The information presented herein is compiled from various preclinical studies and offers insights into the potential therapeutic applications of targeting the mGlu3 receptor.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGlu3 receptor, in particular, has garnered significant attention as a potential therapeutic target for a range of neurological and psychiatric disorders. This compound has emerged as a key pharmacological tool for elucidating the physiological roles of the mGlu3 receptor due to its high potency and selectivity.

Core Function and Mechanism of Action

This compound functions as a selective agonist at the mGlu3 receptor. Its primary mechanism of action involves the activation of this receptor, which is coupled to the Gαi/o signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the cAMP signaling cascade underlies the effects of this compound on neuronal function.

Signaling Pathway of this compound at the mGlu3 Receptor

LY2794193: A Deep Dive into its Binding Affinity and Potency as a Selective mGlu3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

LY2794193 has emerged as a critical pharmacological tool for investigating the therapeutic potential of targeting the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This technical guide provides a comprehensive overview of its binding affinity, potency, and the underlying experimental methodologies used for its characterization.

Core Data Summary: Binding Affinity and Potency

This compound exhibits remarkable selectivity for the human mGlu3 receptor over the closely related mGlu2 receptor. This selectivity is a key attribute that allows for the precise dissection of mGlu3 receptor function in various physiological and pathological contexts. The quantitative data for its binding affinity and functional potency are summarized below.

| Receptor | Parameter | Value (nM) |

| Human mGlu3 | Kᵢ | 0.927[1] |

| Human mGlu3 | EC₅₀ | 0.47[1] |

| Human mGlu2 | Kᵢ | 412[1] |

| Human mGlu2 | EC₅₀ | 47.5[1] |

| Rat Cortical Neurons (high affinity) | EC₅₀ | 0.44[1] |

| Rat Cortical Neurons (low affinity) | EC₅₀ | 43.6[1] |

Kᵢ: Inhibitor constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. EC₅₀: Half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater potency.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on robust and well-established experimental assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is then determined by its ability to displace the radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for mGlu3 and mGlu2 receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human mGlu3 or mGlu2 receptors).

-

A suitable radioligand (e.g., [³H]LY341495, a potent group II mGlu receptor antagonist).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Binding Reaction: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the prepared cell membranes in the assay buffer. The reaction is allowed to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Functional Assays: cAMP Formation

Functional assays are crucial for determining the potency of a compound and its mode of action (agonist, antagonist, etc.). For Gi/o-coupled receptors like mGlu3, a common functional assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC₅₀) of this compound in inhibiting cAMP formation.

Materials:

-

Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture and Treatment: Cells expressing the mGlu3 or mGlu2 receptor are cultured to an appropriate density. The cells are then pre-incubated with varying concentrations of this compound.

-

Stimulation: Forskolin is added to the cells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Lysis and Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit.

-

Data Analysis: The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound via the mGlu3 receptor.

References

Pharmacological Profile of LY2794193: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2794193 is a potent and highly selective orthosteric agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3).[1][2] As a member of the Group II mGlu receptors, mGlu3 is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase, subsequently reducing intracellular cyclic AMP (cAMP) levels.[3][4] These receptors are crucial in modulating synaptic transmission and neuronal excitability.[3] The mGlu3 receptor is of significant interest as a therapeutic target for a range of psychiatric and neurological disorders, including schizophrenia, anxiety, and epilepsy.[4][5] this compound serves as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the mGlu3 receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and effects in preclinical in vitro and in vivo models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the human mGlu3 receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| Human mGlu3 | 0.927 |

| Human mGlu2 | 412 |

Data sourced from MedchemExpress.[6]

Table 2: Functional Activity of this compound

| Assay | Receptor/System | EC50 (nM) | Emax (%) |

| cAMP Inhibition | Human mGlu3 | 0.47 | - |

| cAMP Inhibition | Human mGlu2 | 47.5 | - |

| Ca2+ Oscillation Inhibition (High Affinity) | Rat Cortical Neurons | 0.44 | 48 (of total response) |

| Ca2+ Oscillation Inhibition (Low Affinity) | Rat Cortical Neurons | 43.6 | 52 (of total response) |

| Combined Ca2+ Oscillation Inhibition | Rat Cortical Neurons | - | 66 |

Data sourced from MedchemExpress.[6]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Route of Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM*h) | T1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |

| Intravenous (i.v.) | 1 | - | - | - | 3.1 | 18.3 | 1.17 | - |

| Subcutaneous (s.c.) | 3 | 6.78 | 0.44 | 9.9 | - | - | - | 121 |

Data sourced from MedchemExpress.[6] Note: The provided bioavailability of 121% may suggest contributions from active metabolites or other pharmacokinetic phenomena.

Signaling Pathway

Activation of the mGlu3 receptor by this compound initiates a Gαi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Caption: mGlu3 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

In Vitro Assays

1. cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit the production of cyclic AMP following Gαi/o-coupled receptor activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu3 receptor and a cAMP biosensor (e.g., GloSensor™) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded into 384-well plates and incubated.

-

The culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with a Gαs activator, such as forskolin, to induce a measurable baseline of cAMP production.

-

This compound is added at various concentrations.

-

Following incubation, cell lysis and detection reagents are added. The resulting signal (e.g., luminescence) is inversely proportional to the level of cAMP inhibition.

-

Data are normalized to controls and EC50 values are calculated using a nonlinear regression model.

-

2. Calcium (Ca2+) Oscillation Assay in Cultured Rat Cortical Neurons

This assay measures the effect of this compound on spontaneous calcium oscillations in neuronal networks, which reflects neuronal activity.[6]

-

Cell Culture: Primary cortical neurons are harvested from embryonic rats and cultured on poly-D-lysine coated plates to allow for the formation of synaptic networks. Cultures are maintained for approximately 14 days in vitro to allow for the development of synchronous calcium oscillations.[7]

-

Assay Procedure:

-

Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Calbryte-520AM) for 60-120 minutes at 37°C.[8]

-

The dye is washed out and replaced with a recording buffer (e.g., Hank's Balanced Salt Solution with 2 mM Ca2+ and 1 mM Mg2+).[8]

-

Baseline spontaneous calcium oscillations are recorded using a fluorescence microplate reader (e.g., FlexStation 3) or a fluorescence microscope.

-

This compound is added at various concentrations, and the changes in the frequency, amplitude, and synchronicity of the calcium oscillations are recorded in real-time.

-

The inhibitory effect of this compound is quantified, and EC50 values are determined.

-

Caption: General workflow for in vitro pharmacological assays of this compound.

In Vivo Assays

1. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This model is used to assess the potential antipsychotic-like activity of a compound. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of certain symptoms of schizophrenia.[6][9]

-

Animals: Male Sprague-Dawley rats.[6]

-

Procedure:

-

Animals are habituated to the testing environment (e.g., photocell cages).

-

This compound is administered subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.[6]

-

After a 30-minute pretreatment period, rats are injected with PCP (e.g., 5 mg/kg, s.c.).[6]

-

Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for a period of 90 minutes.[9]

-

The reduction in PCP-induced hyperlocomotion by this compound is quantified and analyzed for dose-dependency.

-

2. Anti-epileptic and Anti-depressant-like Effects in WAG/Rij Rats

WAG/Rij rats are a genetic model of absence epilepsy and also exhibit a depressive-like phenotype, making them suitable for studying the effects of compounds on both conditions.[7][10]

-

Animals: WAG/Rij rats (e.g., 6-7 months old).[7]

-

Electroencephalogram (EEG) Recording for Absence Seizures:

-

Rats are surgically implanted with epidural electrodes over the cortex for EEG recording.[11]

-

After a recovery period, baseline EEG is recorded to quantify the number and duration of spontaneous spike-wave discharges (SWDs), the hallmark of absence seizures.

-

This compound is administered intraperitoneally (i.p.) at doses of 1 or 10 mg/kg.[7]

-

EEG is recorded for several hours post-injection, and the number and duration of SWDs are analyzed in epochs (e.g., 30 minutes).[7]

-

-

Forced Swim Test (FST) for Depressive-like Behavior:

-

The test consists of two sessions. On day 1 (pre-test), rats are placed in a cylinder of water (23-25°C) for 15 minutes.[12]

-

On day 2 (test session), 24 hours later, the rats are again placed in the water for 5 minutes.

-

This compound or vehicle is administered prior to the test session.

-

The duration of immobility (a measure of depressive-like behavior) is scored. A reduction in immobility time suggests an antidepressant-like effect.[7]

-

Caption: General workflow for in vivo pharmacological assays of this compound.

Summary of Pharmacological Effects

-

In Vitro: this compound is a highly potent and selective agonist of the human mGlu3 receptor, with over 400-fold selectivity against the closely related mGlu2 receptor.[6] It effectively inhibits adenylyl cyclase activity and reduces spontaneous Ca2+ oscillations in cultured neurons, consistent with its mechanism of action as a Gαi/o-coupled receptor agonist.[6]

-

In Vivo: In animal models, this compound demonstrates central nervous system activity. It produces a dose-dependent reduction in PCP-induced hyperlocomotion in rats, suggesting potential antipsychotic properties.[6] In the WAG/Rij rat model of absence epilepsy, this compound significantly reduces the occurrence of seizures and also diminishes depressive-like behavior in the forced swim test.[7][10] Furthermore, treatment with this compound has been shown to increase the protein levels of the GABA transporter GAT1 and the glutamate transporters GLAST and GLT-1 in the thalamus and somatosensory cortex of these rats, indicating a potential mechanism for restoring synaptic homeostasis.[7][10]

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity as an mGlu3 receptor agonist. Its pharmacological profile, demonstrated through a variety of in vitro and in vivo assays, supports the role of the mGlu3 receptor as a promising therapeutic target for neurological and psychiatric conditions. The data presented in this guide underscore its utility in further exploring the therapeutic potential of modulating the mGlu3 signaling pathway.

References

- 1. biblio.vub.ac.be [biblio.vub.ac.be]

- 2. Synthesis and Pharmacological Characterization of C4β-Amide-Substituted 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylates. Identification of (1 S,2 S,4 S,5 R,6 S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (this compound), a Highly Potent and Selective mGlu3 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] A Real-Time Method for Measuring cAMP Production Modulated by Gαi/o-Coupled Metabotropic Glutamate Receptors | Semantic Scholar [semanticscholar.org]

- 4. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hamamatsu.com [hamamatsu.com]

- 6. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]

- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 8. brainxell.com [brainxell.com]

- 9. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. animal.research.wvu.edu [animal.research.wvu.edu]

- 11. Electroencephalographic characterization of spike-wave discharges in cortex and thalamus in WAG/Rij rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY2794193 for Neuroscience Research

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LY2794193, a highly potent and selective metabotropic glutamate (B1630785) receptor 3 (mGlu3) agonist. The document consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and relevant research workflows. It is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics for psychiatric and neurological disorders.

Core Compound Profile: this compound

This compound, identified as (1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a small molecule tool compound developed for its remarkable selectivity and potency as an agonist for the mGlu3 receptor. As a member of the Group II metabotropic glutamate receptors, mGlu3 receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. These receptors are predominantly expressed in the central nervous system (CNS) on both neurons and glial cells (astrocytes), positioning them as critical regulators of synaptic transmission and neuronal environment.

The therapeutic potential of modulating mGlu3 receptors is under investigation for a range of CNS disorders, including schizophrenia, anxiety, depression, pain, and epilepsy. This compound provides a selective tool to probe these functions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound from published preclinical studies.

Table 1: Receptor Binding Affinity and Functional Potency

| Parameter | Receptor/Assay | Value | Species | Source |

|---|---|---|---|---|

| Ki | human mGlu3 | 0.927 nM | Human | |

| Ki | human mGlu2 | 412 nM | Human | |

| EC₅₀ | human mGlu3 | 0.47 nM | Human | |

| EC₅₀ | human mGlu2 | 47.5 nM | Human | |

| EC₅₀ (High Affinity) | Ca²⁺ Oscillation Inhibition | 0.44 nM | Rat (Cortical Neurons) |

| EC₅₀ (Low Affinity) | Ca²⁺ Oscillation Inhibition | 43.6 nM | Rat (Cortical Neurons) | |

Table 2: Pharmacokinetic Profile in Male Sprague-Dawley Rats

| Route | Dose | Parameter | Value | Source |

|---|---|---|---|---|

| Intravenous (i.v.) | 1 mg/kg | Clearance (CL) | 18.3 mL/min/kg | |

| Volume of Distribution (Vd) | 1.17 L/kg | |||

| Half-life (T₁/₂) | 3.1 h | |||

| Subcutaneous (s.c.) | 3 mg/kg | Cₘₐₓ | 6.78 µM | |

| Tₘₐₓ | 0.44 h | |||

| AUC | 9.9 µM·h |

| | | Bioavailability (F) | 121% | |

Table 3: Preclinical In Vivo Efficacy Data

| Model | Species | Dosing | Key Finding | Source |

|---|---|---|---|---|

| PCP-Induced Hyperlocomotion | Rat | 1-30 mg/kg, s.c. | Dose-related reduction in ambulation (significant at 10 & 30 mg/kg) | |

| Absence Epilepsy (WAG/Rij) | Rat | 1 or 10 mg/kg, i.p. | Reduced number and duration of spike-wave discharges (SWDs) | |

| Depressive-like Behavior | Rat (WAG/Rij) | 1 or 10 mg/kg, i.p. | Significantly reduced immobility time in the Forced Swim Test |

| Thalamo-accumbal Transmission | Mouse | (N/A) | Normalized PCP-induced impairments in synaptic transmission | |

Signaling Pathways and Mechanism of Action

Activation of the mGlu3 receptor by this compound initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This mechanism is crucial for its role as a presynaptic autoreceptor, where its activation can decrease the release of glutamate. Furthermore, on astrocytes, mGlu3 activation promotes the release of neuroprotective and anti-inflammatory factors.

Investigating the Role of mGlu3 Receptors: A Technical Guide to Utilizing LY2794193

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY2794193, a highly potent and selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the mGlu3 receptor. The guide details the pharmacological properties of this compound, offers in-depth experimental protocols for its use in both in vitro and in vivo studies, and presents key quantitative data in a clear, comparative format. Furthermore, it includes visualizations of the mGlu3 signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Introduction to this compound and the mGlu3 Receptor

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. The mGlu3 receptor, in particular, is a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and epilepsy. This compound has emerged as a critical pharmacological tool for elucidating the physiological functions of the mGlu3 receptor due to its remarkable potency and selectivity.

This compound is a C4β-amide-substituted 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate derivative.[1] Its high affinity and selectivity for the human mGlu3 receptor make it an invaluable tool for precise investigation of mGlu3-mediated signaling and its physiological consequences.

Pharmacological Profile of this compound

A clear understanding of the binding affinity, functional potency, and pharmacokinetic profile of this compound is essential for the design and interpretation of experiments.

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | hmGlu3 | 0.927 nM | Human | [2] |

| hmGlu2 | 412 nM | Human | [2] | |

| Functional Potency (EC50) | hmGlu3 | 0.47 nM | Human | [2] |

| hmGlu2 | 47.5 nM | Human | [2] | |

| Spontaneous Ca2+ Oscillations | 43.6 nM (low affinity) | Rat (cortical neurons) | [2] | |

| 0.44 nM (high affinity) | [2] |

In Vivo Pharmacokinetics (Rat)

Pharmacokinetic studies in male Sprague-Dawley rats provide crucial information for dose selection and timing in in vivo experiments.

| Parameter | Value | Route of Administration | Reference |

| Clearance | 18.3 mL/min/kg | Intravenous (1 mg/kg) | [2] |

| Volume of Distribution (Vss) | 1.17 L/kg | Intravenous (1 mg/kg) | [2] |

| Plasma Half-life (T1/2) | 3.1 h | Intravenous (1 mg/kg) | [2] |

| Cmax | 6.78 µM | Subcutaneous (3 mg/kg) | [2] |

| Tmax | 0.44 h | Subcutaneous (3 mg/kg) | [2] |

| AUC | 9.9 µM·h | Subcutaneous (3 mg/kg) | [2] |

| Bioavailability | 121% | Subcutaneous (3 mg/kg) | [2] |

mGlu3 Receptor Signaling Pathways

Activation of the mGlu3 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. However, evidence also suggests the involvement of other downstream pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate mGlu3 receptor function.

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the mGlu3 receptor.

Materials:

-

Cell membranes expressing the human mGlu3 receptor.

-

Radioligand (e.g., [3H]-LY341495).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl and 1.2 mM MgCl2).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Calculate the Ki value using the Cheng-Prusoff equation.

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the mGlu3 receptor.[1]

Materials:

-

Cells stably expressing the human mGlu3 receptor.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes to prevent cAMP degradation.[1]

-

Add varying concentrations of this compound and incubate for an additional 2 minutes.[1]

-

Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for 20 minutes.[1]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value for this compound-mediated inhibition of cAMP formation.

This protocol details the detection of changes in the phosphorylation status of key proteins in the MAPK (ERK1/2) and PI3K/Akt pathways following mGlu3 receptor activation.

Materials:

-

Cells expressing the mGlu3 receptor.

-

This compound.

-

Serum-free medium.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, rabbit anti-phospho-Akt, rabbit anti-total-Akt).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Models

This model is used to assess the potential antipsychotic-like effects of compounds. This compound has been shown to reduce PCP-induced hyperlocomotion.[2]

Animals:

-

Male mice or rats.

Procedure:

-

Habituate the animals to the locomotor activity chambers for at least 30 minutes.

-

Administer this compound (e.g., 1-30 mg/kg, s.c.) or vehicle.[2]

-

After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.).[2]

-

Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing) for 60-90 minutes.

-

Analyze the data to determine the effect of this compound on PCP-induced hyperlocomotion.

This model, often using WAG/Rij rats, is employed to evaluate the anti-seizure potential of compounds. This compound has been demonstrated to reduce the number and duration of SWDs.[1][3]

Animals:

-

Male WAG/Rij rats.

Procedure:

-

Surgically implant EEG electrodes over the cortex and thalamus.

-

Allow the animals to recover for at least one week.

-

Record baseline EEG for a defined period (e.g., 1-2 hours) to determine the spontaneous occurrence of SWDs.

-

Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.[1][3]

-

Record EEG for several hours post-injection (e.g., 3 hours).[1]

-

Analyze the EEG recordings to quantify the number and duration of SWDs before and after drug administration.

Conclusion

This compound is a powerful and selective tool for investigating the multifaceted roles of the mGlu3 receptor in the central nervous system. This guide provides a foundational framework for researchers to design and execute robust experiments aimed at further characterizing the therapeutic potential of targeting this important receptor. The detailed protocols and compiled data serve as a valuable resource for advancing our understanding of mGlu3 receptor pharmacology and its implications for the development of novel treatments for neurological and psychiatric disorders.

References

- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective mGlu3 Agonist LY2794193: A Technical Guide to its Chemical Structure, Properties, and In Vitro/In Vivo Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2794193 is a highly potent and selective orthosteric agonist of the metabotropic glutamate (B1630785) receptor 3 (mGlu3). This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, and detailed protocols for key in vitro and in vivo experimental assessments. The information presented is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of targeting the mGlu3 receptor.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a derivative of a 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold.[1] Its chemical structure and key identifiers are provided below.

| Property | Value |

| IUPAC Name | (1S,2S,4S,5R,6S)-2-Amino-4-[(3-methoxybenzoyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

| CAS Number | 2173037-97-1 |

| Molecular Formula | C16H18N2O6 |

| Molecular Weight | 334.32 g/mol |

| SMILES | O=C([C@@]1(N)[C@]2([H])--INVALID-LINK--[C@]2([H])--INVALID-LINK--C1)O |

| Appearance | White to off-white solid |

Pharmacological Properties

This compound is a potent and selective agonist for the human mGlu3 receptor. It exhibits significantly lower affinity and potency at the closely related mGlu2 receptor, making it a valuable tool for elucidating the specific physiological roles of mGlu3.[2]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays.

| Parameter | Receptor | Value |

| Ki (Binding Affinity) | hmGlu3 | 0.927 nM[2] |

| hmGlu2 | 412 nM[2] | |

| EC50 (Functional Potency) | hmGlu3 | 0.47 nM[2] |

| hmGlu2 | 47.5 nM[2] | |

| EC50 (Inhibition of Ca2+ oscillations in rat cortical neurons) | High-affinity | 0.44 nM (48% of total response)[2] |

| Low-affinity | 43.6 nM (52% of total response)[2] |

In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in rats have demonstrated the in vivo activity and pharmacokinetic profile of this compound.

| Parameter | Route | Dose | Value |

| Cmax | s.c. | 3 mg/kg | 6.78 µM[2] |

| Tmax | s.c. | 3 mg/kg | 0.44 h[2] |

| AUC | s.c. | 3 mg/kg | 9.9 µM·h[2] |

| Bioavailability | s.c. | 3 mg/kg | 121%[2] |

| Clearance | i.v. | 1 mg/kg | 18.3 mL/min/kg[2] |

| Volume of Distribution | i.v. | 1 mg/kg | 1.17 L/kg[2] |

| Half-life (t1/2) | i.v. | 1 mg/kg | 3.1 h[2] |

Signaling Pathway

As an agonist of the mGlu3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), this compound initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3]

Figure 1: Simplified signaling pathway of this compound via the mGlu3 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the mGlu3 receptor.

Figure 2: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human mGlu3 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.

-

Competition Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]LY341495).

-

Add increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

To determine non-specific binding, a separate set of wells containing a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM L-glutamate) is included.

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Inhibition

This protocol outlines a method to determine the functional potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production.[2]

Methodology:

-

Cell Culture: Cells stably expressing the human mGlu3 receptor are cultured to an appropriate confluency.

-

Assay Medium: A suitable buffer, such as Krebs-bicarbonate buffer supplemented with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM), is used to prevent cAMP degradation.[2]

-

Assay Procedure:

-

Cells are pre-incubated with the assay medium containing IBMX.[2]

-

Increasing concentrations of this compound are added to the cells.

-

Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (B1673556) (e.g., 10 µM).[2]

-

The cells are incubated for a defined period (e.g., 20 minutes) to allow for cAMP production.[2]

-

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit (e.g., ELISA, HTRF).

-

Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP level. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Behavioral Assay: PCP-Induced Hyperlocomotion in Rats

This protocol describes a common behavioral model to assess the potential antipsychotic-like activity of compounds by measuring their ability to reverse phencyclidine (PCP)-induced hyperlocomotion.[2]

Methodology:

-

Animals: Male Sprague-Dawley rats are used for this study.[2] They are habituated to the testing environment before the experiment.

-

Drug Administration:

-

Locomotor Activity Measurement: Immediately after PCP administration, the rats are placed in an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams). Locomotor activity (e.g., distance traveled, ambulations) is recorded for a specified duration (e.g., 60-90 minutes).

-

Data Analysis: The total locomotor activity is calculated for each animal. The effect of this compound on PCP-induced hyperlocomotion is determined by comparing the activity of the drug-treated groups to the vehicle-treated control group that received PCP. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.

Conclusion

This compound is a potent and highly selective mGlu3 receptor agonist that serves as an invaluable pharmacological tool for investigating the therapeutic potential of this receptor in various central nervous system disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers to design and execute robust preclinical studies with this compound. The high selectivity of this compound allows for a more precise interrogation of mGlu3 receptor function, which will be critical in advancing our understanding of its role in health and disease.

References

- 1. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of the activation of metabotropic glutamate receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

LY2794193: A Potent and Selective mGlu3 Receptor Agonist for Preclinical Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 3 (mGlu3), a member of the Group II metabotropic glutamate receptors, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, anxiety, and epilepsy.[1][2] The development of selective pharmacological tools is paramount to unraveling the complex biology of mGlu3 and validating its therapeutic potential. LY2794193 has been identified as a highly potent and selective orthosteric agonist for the mGlu3 receptor, offering a valuable tool for in vitro and in vivo investigations.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental protocols for its use, and insights into mGlu3 signaling pathways.

Pharmacological Profile of this compound

This compound is a C4β-amide-substituted 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate derivative.[3] Its chemical structure confers high affinity and remarkable selectivity for the human mGlu3 (hmGlu3) receptor over the closely related human mGlu2 (hmGlu2) receptor.[5]

Quantitative In Vitro Pharmacology

The in vitro potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| hmGlu3 | 0.927[5] |

| hmGlu2 | 412[5] |

Table 2: Functional Potency of this compound

| Assay | Receptor | EC50 (nM) |

| cAMP Inhibition | hmGlu3 | 0.47[5] |

| cAMP Inhibition | hmGlu2 | 47.5[5] |

| Inhibition of Spontaneous Ca2+ Oscillations (Rat Cortical Neurons) | Not specified | 43.6 (low affinity) / 0.44 (high affinity)[5] |

Quantitative In Vivo Pharmacology & Pharmacokinetics

This compound has demonstrated efficacy in preclinical models of psychosis and epilepsy. Its pharmacokinetic properties have been characterized in rats.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Dose (mg/kg, s.c.) | Effect |

| Phencyclidine (PCP)-induced Hyperlocomotion | Rat | 1-30[5] | Dose-related reduction in ambulations[5] |

| Absence Seizures (WAG/Rij rats) | Rat | 1, 10 (i.p.) | Reduction in absence seizures and depressive-like behavior[6][7] |

Table 4: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Parameter | Value (1 mg/kg, i.v.) | Value (3 mg/kg, s.c.) |

| Clearance (mL/min/kg) | 18.3[5] | - |

| Volume of Distribution (L/kg) | 1.17[5] | - |

| Plasma Half-life (T1/2) | 3.1 h[5] | - |

| AUC | - | 9.9 µM[5] |

| Cmax | - | 6.78 µM[5] |

| Tmax | - | 0.44 h[5] |

| Bioavailability | - | 121%[5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Assays

1. Radioligand Binding Assay for mGlu3 Receptor Affinity

This protocol is a general guideline for determining the binding affinity of this compound to the mGlu3 receptor using a competitive binding assay.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human mGlu3 receptor.

-

A suitable radioligand for the mGlu3 receptor (e.g., [3H]LY354740).

-

This compound (as the competing non-labeled ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand (e.g., L-glutamate).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. cAMP Functional Assay for mGlu3 Receptor Agonism

This protocol describes a method to measure the agonist activity of this compound at the mGlu3 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

-

Materials:

-

A cell line stably co-expressing the human mGlu3 receptor and a cAMP-responsive reporter system (e.g., GloSensor™).

-

This compound.

-

Assay buffer (e.g., HBSS).

-

Cell culture medium.

-

Luminometer.

-

-

Procedure:

-

Seed the cells in a white, clear-bottom 96-well plate and culture overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Wash the cells with assay buffer.

-

Add the different concentrations of this compound to the cells and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for a further specified time (e.g., 15 minutes) at room temperature.

-

Measure the luminescence using a luminometer.

-

The decrease in the luminescent signal in the presence of this compound corresponds to the inhibition of cAMP production.

-

Plot the percentage of inhibition against the concentration of this compound and determine the EC50 value using non-linear regression.

-

In Vivo Models

1. Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

This model is used to assess the potential antipsychotic-like activity of compounds.

-

Animals:

-

Male Sprague-Dawley rats.

-

-

Materials:

-

This compound.

-

Phencyclidine (PCP).

-

Vehicle for drug administration (e.g., saline, DMSO/saline mixture).

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

-

-

Procedure:

-

Acclimate the rats to the testing room and activity chambers for at least 60 minutes before the experiment.

-

Administer this compound (e.g., 1, 3, 10, 30 mg/kg, s.c.) or vehicle 30 minutes prior to the PCP challenge.[5]

-

Administer PCP (e.g., 5 mg/kg, s.c.) or vehicle.[5]

-

Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, ambulations) for a specified duration (e.g., 60-90 minutes).

-

Analyze the data to determine if this compound significantly reduces PCP-induced hyperlocomotion compared to the vehicle-treated group.

-

2. Absence Epilepsy Model in WAG/Rij Rats

This genetic model is used to study absence seizures and evaluate the efficacy of anti-epileptic drugs.

-

Animals:

-

Male WAG/Rij rats (typically 6-7 months old, when spontaneous spike-wave discharges (SWDs) are frequent).[7]

-

-

Materials:

-

This compound.

-

Vehicle for drug administration.

-

EEG recording system with chronically implanted cortical electrodes.

-

-

Procedure:

-

Surgically implant EEG electrodes over the cortex of the WAG/Rij rats and allow for a recovery period of at least one week.

-

Habituate the rats to the recording chamber and tethered recording setup.

-

Record baseline EEG for a defined period (e.g., 1-2 hours) to determine the pre-drug frequency and duration of SWDs.

-

Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.[7]

-

Continuously record EEG for several hours post-injection (e.g., 3 hours).[7]

-

Analyze the EEG recordings to quantify the number and duration of SWDs in defined time bins post-drug administration.

-

Compare the post-drug SWD parameters to the baseline values and to the vehicle-treated control group to determine the anti-epileptic effect of this compound.

-

Signaling Pathways and Experimental Workflows

mGlu3 Receptor Signaling Pathway

Activation of the mGlu3 receptor, a Gi/o-coupled receptor, primarily leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This canonical pathway further modulates the activity of downstream effectors such as protein kinase A (PKA). Beyond this primary pathway, mGlu3 receptor activation can also influence other signaling cascades, potentially through Gβγ subunit signaling or by interacting with other receptor systems, such as the mGlu5 receptor.[9]

Caption: Canonical and non-canonical signaling pathways of the mGlu3 receptor.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with this compound, from animal preparation to data analysis.

Caption: General experimental workflow for in vivo studies with this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of mGlu3 receptor function. Its high potency and selectivity enable researchers to probe the physiological and pathological roles of mGlu3 in the CNS with a high degree of confidence. The experimental protocols and pathway information provided in this guide serve as a starting point for designing and conducting rigorous preclinical studies to further elucidate the therapeutic potential of targeting the mGlu3 receptor.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. mGlu3 – New hope for pharmacotherapy of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpp.com [ijpp.com]

The Therapeutic Potential of LY2794193: A Technical Guide for Researchers

An In-depth Overview of a Highly Selective mGlu3 Receptor Agonist

LY2794193 has emerged as a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGlu3), a target of significant interest for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective mGlu3 Receptor Agonism

This compound exerts its effects through the selective activation of the mGlu3 receptor, a G-protein coupled receptor (GPCR) belonging to Group II of the metabotropic glutamate receptor family. The primary signaling pathway initiated by this compound involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2] This modulation of the cAMP pathway is central to the diverse cellular and physiological effects observed with this compound.

Quantitative Pharmacological Profile

The selectivity and potency of this compound are critical attributes for its potential as a therapeutic agent. The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Human mGlu3 Receptor | Human mGlu2 Receptor | Reference |

| Binding Affinity (Ki) | 0.927 nM | 412 nM | [3] |

| Functional Potency (EC50) | 0.47 nM | 47.5 nM | [3] |

Table 2: In Vitro Functional Activity of this compound in Neuronal Systems

| Assay | Effect | Potency (EC50) | Efficacy (Emax) | Reference |

| Spontaneous Ca2+ Oscillations (cultured rat cortical neurons) | Biphasic Inhibition | High affinity: 0.44 nMLow affinity: 43.6 nM | 66% (combined) | [3] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

| Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Clearance | Volume of Distribution | Plasma Half-life (t1/2) | Reference |

| Intravenous (i.v.) | 1 mg/kg | - | - | - | - | 18.3 mL/min/kg | 1.17 L/kg | 3.1 h | [3] |

| Subcutaneous (s.c.) | 3 mg/kg | 6.78 µM | 0.44 h | 9.9 µM*h | 121% | - | - | - | [3] |

Potential Therapeutic Applications and Preclinical Evidence

The selective activation of mGlu3 receptors by this compound has shown promise in several preclinical models of neurological and psychiatric disorders.

Epilepsy

In the WAG/Rij rat model of absence epilepsy, systemic administration of this compound demonstrated a significant reduction in the number and duration of spike-wave discharges, the characteristic electrophysiological hallmark of absence seizures.[2] This anti-seizure effect was observed at doses of 1 and 10 mg/kg (i.p.).[2] Furthermore, this compound treatment was also associated with a decrease in depressive-like behavior in this model.[2]

Schizophrenia

The therapeutic potential of this compound in schizophrenia has been investigated using the phencyclidine (PCP)-induced hyperlocomotion model in rodents, which is considered to have predictive validity for antipsychotic efficacy. Subcutaneous administration of this compound (1-30 mg/kg) 30 minutes prior to PCP injection resulted in a dose-dependent reduction in hyperlocomotion.[3]

Neuroprotection

Activation of mGlu3 receptors is known to have neuroprotective effects.[4][5] While direct studies with this compound in neurodegenerative models are limited in the public domain, the known functions of mGlu3 receptors suggest potential applications in conditions characterized by neuronal damage and excitotoxicity. mGlu3 receptor agonists have been shown to promote the synthesis and release of neurotrophic factors from astrocytes, further supporting their neuroprotective potential.[5]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches related to this compound, the following diagrams illustrate key signaling pathways and experimental workflows.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used in the preclinical evaluation of this compound.

Radioligand Binding Assay for mGlu3 Receptor

This assay is used to determine the binding affinity (Ki) of this compound for the mGlu3 receptor.

-

Membrane Preparation:

-

Culture cells expressing the human mGlu3 receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand for the mGlu3 receptor (e.g., [³H]-LY341495).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled mGlu3 receptor ligand.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

-

Cell Culture and Plating:

-

Culture cells expressing the human mGlu3 receptor in appropriate growth medium.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells.

-

Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Measure the concentration of cAMP in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Generate a standard curve using known concentrations of cAMP.

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

-

Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents

This in vivo model is used to assess the potential antipsychotic-like activity of this compound.[6][7]

-

Animals and Habituation:

-

Use adult male rodents (e.g., rats or mice).

-

Habituate the animals to the testing environment (e.g., open-field arenas) for a period before the experiment to reduce novelty-induced activity.

-

-

Drug Administration:

-

Administer this compound (e.g., 1-30 mg/kg, s.c.) or vehicle to different groups of animals.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) or saline to the animals.

-

-

Locomotor Activity Monitoring:

-

Immediately after PCP or saline injection, place the animals individually into the open-field arenas.

-

Record locomotor activity using an automated activity monitoring system for a specified duration (e.g., 60-90 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5 or 10-minute intervals).

-

Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in PCP-induced hyperlocomotion by this compound is indicative of potential antipsychotic-like efficacy.

-

In Vivo Electrophysiology in WAG/Rij Rats

This technique is used to directly measure the effect of this compound on the neuronal activity associated with absence seizures.

-

Surgical Preparation:

-

Anesthetize adult WAG/Rij rats.

-

Stereotaxically implant chronic recording electrodes into specific brain regions implicated in absence seizures, such as the somatosensory cortex and thalamus.

-

Allow the animals to recover fully from surgery.

-

-

Drug Administration and EEG Recording:

-

Connect the recovered animals to an electroencephalography (EEG) recording system.

-

Record baseline EEG activity to establish pre-treatment seizure frequency and duration.

-

Administer this compound (e.g., 1 or 10 mg/kg, i.p.) or vehicle.

-

Continuously record EEG for several hours post-injection.

-

-

Data Analysis:

-

Visually and/or automatically detect and quantify spike-wave discharges (SWDs) in the EEG recordings.

-

Analyze the number, duration, and frequency of SWDs before and after drug administration.

-

Compare the effects of this compound with the vehicle control group using appropriate statistical analysis.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound in humans.[8][9][10][11] Further investigation into the clinical development pipeline of Eli Lilly and Company may provide more current information.

Conclusion

This compound is a highly potent and selective mGlu3 receptor agonist with a compelling preclinical profile suggesting its therapeutic potential in epilepsy and schizophrenia. Its mechanism of action, centered on the modulation of the cAMP signaling pathway, offers a distinct approach to treating these complex neurological and psychiatric disorders. The neuroprotective properties associated with mGlu3 receptor activation further broaden the scope of its potential applications. While clinical data is not yet available, the robust preclinical evidence warrants further investigation of this compound as a novel therapeutic candidate. The detailed experimental protocols and data presented in this guide are intended to support the ongoing research and development efforts in this promising area.

References

- 1. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGlu3 Metabotropic Glutamate Receptors as a Target for the Treatment of Absence Epilepsy: Preclinical and Human Genetics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LY-2794193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. lilly.com [lilly.com]

- 10. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

LY2794193 in Preclinical Models of Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction